Tetradecyl 4-chloro-4-oxobutanoate
Description
Tetradecyl 4-chloro-4-oxobutanoate is an ester derivative of 4-chloro-4-oxobutanoic acid, where the hydroxyl group of the acid is replaced by a tetradecyl (C₁₄) alkoxy group. This compound belongs to a class of chlorinated oxo-esters, which are characterized by their reactive α-chloro ketone moiety and ester functionality. Such esters are typically employed as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.
Properties
CAS No. |
116910-31-7 |
|---|---|
Molecular Formula |
C18H33ClO3 |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
tetradecyl 4-chloro-4-oxobutanoate |
InChI |
InChI=1S/C18H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20/h2-16H2,1H3 |
InChI Key |
RXXJWCLDEDGGIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-Chloro-4-Oxobutanoate
- Structure: Methyl ester of 4-chloro-4-oxobutanoic acid.
- Applications : Key intermediate in penicillin-type antibiotic synthesis. Its shorter alkyl chain facilitates solubility in polar solvents, enabling efficient nucleophilic substitution reactions with amines or alcohols .
- Safety: Limited hazard data, but likely shares reactivity risks (e.g., skin corrosion) due to the α-chloro ketone group.
Ethyl 4-Chloro-4-Oxobutanoate
- Structure : Ethyl ester analog.
- Physical Properties : Molecular weight 164.59 g/mol; liquid at room temperature (storage under inert atmosphere). Boiling point data unavailable .
- Hazards : Classified as UN 3265 (Corrosive, Packing Group II) with hazard statement H314 (causes severe skin burns) .
- Applications : Used in steroidal compound synthesis, demonstrating interchangeability with methyl esters depending on reaction requirements .
Other Tetradecyl-Containing Compounds
- Trihexyl(tetradecyl)phosphonium chloride : A phosphonium salt with a tetradecyl chain, used in cesium ion adsorption due to its hydrophobic tail enhancing interfacial interactions .
- Perfluorinated tetradecyl derivatives (e.g., acrylates, phosphates): Exhibit extreme hydrophobicity and chemical stability, employed in coatings and surfactants .
Comparative Analysis
Table 1: Key Properties of 4-Chloro-4-Oxobutanoate Esters
| Property | Methyl 4-Chloro-4-Oxobutanoate | Ethyl 4-Chloro-4-Oxobutanoate | Tetradecyl 4-Chloro-4-Oxobutanoate |
|---|---|---|---|
| Molecular Formula | C₅H₇ClO₃ | C₆H₉ClO₃ | C₁₈H₃₃ClO₃ |
| Molecular Weight | 150.56 g/mol | 164.59 g/mol | 344.90 g/mol (estimated) |
| CAS Number | Not provided | 14794-31-1 | Not available |
| Physical State | Likely liquid | Liquid | Solid (estimated) |
| Boiling Point | No data | No data | No data |
| Hazard Classification | Not specified | H314, UN 3265 | Likely H314 (inferred) |
| Applications | Pharmaceutical synthesis | Steroid synthesis | Potential surfactant/drug delivery |
Research Findings
- Reactivity : The α-chloro ketone group in all analogs enables nucleophilic substitution, but longer alkyl chains (e.g., tetradecyl) may reduce reaction rates due to steric hindrance or altered solubility .
- Synthetic Utility : Methyl and ethyl esters are preferred for small-scale reactions due to ease of handling, while tetradecyl esters could improve lipid membrane penetration in drug candidates .
- Adsorption Potential: Tetradecyl-containing compounds (e.g., phosphonium salts) demonstrate enhanced adsorption in aqueous systems, suggesting possible environmental or catalytic applications for the tetradecyl ester .
Limitations and Knowledge Gaps
Direct experimental data on this compound is sparse in the provided evidence. Properties such as melting point, solubility, and specific biological activity remain unverified. Further studies are needed to explore its stability under varying pH and temperature conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tetradecyl 4-chloro-4-oxobutanoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves esterification of 4-chloro-4-oxobutanoic acid with tetradecanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include temperature control (80–100°C), solvent selection (toluene or DCM), and stoichiometric ratios to minimize side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester product from unreacted alcohol or acid .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : ¹H and ¹³C NMR to confirm ester linkage (δ ~4.1 ppm for -OCH₂- and δ ~170–175 ppm for carbonyl groups) and absence of residual alcohol/acid .
- IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) .
- HPLC-MS : To assess purity (>95%) and detect trace impurities from incomplete esterification .
Q. What are the stability considerations for this compound under storage and experimental conditions?
- Methodological Answer : The compound is sensitive to hydrolysis due to the electrophilic β-chloro ketone moiety. Store under inert atmosphere (argon/nitrogen) at 2–8°C. Avoid aqueous buffers in biological assays; use aprotic solvents (e.g., DMSO) and confirm stability via periodic NMR/HPLC checks .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols:
- Use dose-response curves (1 nM–100 µM) to quantify IC₅₀ values.
- Include positive controls (e.g., known enzyme inhibitors) and validate target engagement via competitive binding assays or CRISPR knockouts .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ density functional theory (DFT) to model the electrophilicity of the β-chloro ketone. Calculate Fukui indices to identify reactive sites and simulate transition states for nucleophilic attack (e.g., by amines or thiols). Validate predictions with kinetic studies (UV-Vis monitoring at λ = 260–300 nm) .
Q. How can researchers address inconsistent spectral data (e.g., NMR splitting patterns) for this compound analogs?
- Methodological Answer : Discrepancies may stem from rotameric equilibria or diastereomer formation. Use variable-temperature NMR (VT-NMR) to coalesce splitting peaks and determine rotational barriers. For chiral analogs, employ chiral HPLC or Mosher’s ester derivatization to resolve enantiomers .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer : The β-chloro ketone is prone to elimination under basic conditions. Optimize by:
- Using mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetonitrile).
- Lowering reaction temperatures (<40°C) to favor substitution over elimination. Monitor by TLC and quench reactions at 80–90% conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
